Spectroscopic Characterization of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol: A Technical Guide
Spectroscopic Characterization of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol: A Technical Guide
Introduction
(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, a substituted aromatic ring linked to an imidazole methanol core, are found in numerous biologically active molecules.[1] Accurate and comprehensive spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming structure, and enabling its use in further research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide will leverage established spectroscopic principles and data from analogous structures to provide a robust predictive analysis for researchers.
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is paramount for interpreting its spectroscopic data.
Figure 1. Chemical structure of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol.
The key structural features that will give rise to distinct spectroscopic signals are:
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The 2,6-dimethylphenyl group: A symmetrically substituted aromatic ring.
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The 1H-imidazol-4-yl moiety: A five-membered heterocyclic ring with two nitrogen atoms.
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The methanol linker: A hydroxyl-bearing carbon atom connecting the two ring systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity of the molecule.
¹H NMR Spectroscopy
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH and -NH).[2]
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Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.[3]
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Referencing: The chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | br s | 1H | Imidazole N-H | The acidic proton on the imidazole nitrogen is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration and temperature-dependent. |
| ~7.5 | s | 1H | Imidazole C2-H | The proton at the 2-position of the imidazole ring is adjacent to two nitrogen atoms, leading to significant deshielding. |
| ~7.1-7.3 | m | 3H | Aromatic C3,4,5-H | The protons on the 2,6-dimethylphenyl ring will appear as a multiplet. Due to the symmetry of the ring, the C3-H and C5-H protons are chemically equivalent, as are the two methyl groups. |
| ~6.8 | s | 1H | Imidazole C5-H | The proton at the 5-position of the imidazole ring. |
| ~5.8 | d | 1H | Methanol CH-OH | The benzylic proton is coupled to the hydroxyl proton, resulting in a doublet. |
| ~5.5 | d | 1H | Methanol OH | The hydroxyl proton is coupled to the adjacent methine proton. This peak will disappear upon D₂O exchange, a key diagnostic test. |
| ~2.1 | s | 6H | Aryl-CH₃ | The two methyl groups on the phenyl ring are chemically equivalent due to symmetry and will appear as a sharp singlet. |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
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Referencing: Chemical shifts are referenced to the deuterated solvent signal.[2]
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment | Rationale |
| ~140-145 | Imidazole C4 | The carbon atom of the imidazole ring attached to the methanol linker. |
| ~135-140 | Imidazole C2 | The carbon atom situated between the two nitrogen atoms is significantly deshielded. |
| ~135-138 | Aromatic C2, C6 | The ipso-carbons of the phenyl ring bearing the methyl groups. |
| ~130-135 | Aromatic C1 | The ipso-carbon of the phenyl ring attached to the methanol linker. |
| ~128-130 | Aromatic C4 | The para-carbon of the 2,6-dimethylphenyl ring. |
| ~126-128 | Aromatic C3, C5 | The meta-carbons of the 2,6-dimethylphenyl ring. |
| ~115-120 | Imidazole C5 | The remaining carbon of the imidazole ring. |
| ~65-70 | Methanol CH-OH | The benzylic carbon atom bearing the hydroxyl group. |
| ~18-22 | Aryl-CH₃ | The carbon atoms of the two equivalent methyl groups. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol:
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
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Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 | Broad | O-H stretch | The broadness is due to hydrogen bonding of the hydroxyl group. |
| 3200-3100 | Medium | N-H stretch | Characteristic of the N-H bond in the imidazole ring.[5] |
| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on aromatic rings.[5] |
| 2980-2850 | Medium | Aliphatic C-H stretch | Arises from the methyl groups. |
| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretching | Characteristic of the aromatic and imidazole rings.[6] |
| ~1250 | Strong | C-O stretch | From the alcohol functional group. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Experimental Protocol:
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Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7][8]
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
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Detection: The abundance of each ion is measured.
Expected Mass Spectrometry Data:
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Molecular Formula: C₁₂H₁₄N₂O
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Molecular Weight: 202.25 g/mol
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Expected [M+H]⁺: m/z = 203.12
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary suite of data for the structural elucidation and characterization of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol. This guide, based on established principles and data from related structures, offers a robust framework for researchers to interpret the expected spectroscopic data for this compound, ensuring its identity and purity for downstream applications.
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